2-Amino-4-methylthiazole-5-carboxylic acid
Overview
Description
2-Amino-4-methylthiazole-5-carboxylic acid is a chemical compound with the CAS Number: 67899-00-7 . It has a molecular weight of 159.19 and its IUPAC name is 2-amino-4-methyl-1H-1lambda3-thiazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid involves methylation of acetylaminothiazole and subsequent deacetylation to give 2-methylamino-4-methylthiazole-5-carboxylic acid, which is then converted into esters .Molecular Structure Analysis
The molecular formula of 2-Amino-4-methylthiazole-5-carboxylic acid is C5H6N2O2S . The structure includes a thiazole ring, which is a ring of two carbon atoms, one nitrogen atom, and one sulfur atom, with a methyl group and an amino group attached to different carbon atoms in the ring .Physical And Chemical Properties Analysis
2-Amino-4-methylthiazole-5-carboxylic acid is a white to off-white solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 400.6±25.0 °C at 760 mmHg, and a flash point of 196.1±23.2 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Photochemistry and Spectroscopy
- Application : The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied .
- Method : This was done using matrix isolation FTIR spectroscopy and DFT calculations undertaken at the B3LYP/6-311++G(3df,3pd) level of theory .
- Results : The most stable tautomer with the five-membered ring stabilized by two double C=C and C=N bonds, was detected in argon matrices after deposition . When the AMT/Ar matrices were exposed to 265 nm selective irradiation, three main photoproducts were photoproduced by a cleavage of the CS–CN bond together with hydrogen atom migration .
Antimicrobial Evaluation
- Application : 2-Aminothiazoles, including 2-Amino-4-methylthiazole-5-carboxylic acid, are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
- Method : Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively .
Synthesis of Schiff Bases
- Application : 2-Aminothiazole-4-carboxylate Schiff bases were synthesized and evaluated for their antimicrobial properties .
- Method : Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results : Some of the synthesized compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
Synthesis of Derivatives
- Application : 2-Amino-4-methylthiazole-5-carboxylic acid was used as a starting compound for the synthesis of 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives .
- Method : Acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid gave 2-acetyl (arylsulfonyl)amino derivatives. Methylation of acetylaminothiazole and subsequent deacetylation gave 2-methylamino-4-methylthiazole-5-carboxylic acid, which was then converted into esters .
- Results : The ethyl ester and anilide of thiazole-2-carboxylic acid were used as starting compounds for the synthesis of 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives .
Synthesis of Cefditoren Pivoxil
- Application : 4-Methylthiazole-5-carboxylic acid is used as a reagent to synthesize 4-Methyl-5-formylthiazole, an important intermediate in the synthesis of Cefditoren pivoxil .
Synthesis of SCD1 Inhibitors
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVFVGONDMKXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356767 | |
Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylthiazole-5-carboxylic acid | |
CAS RN |
67899-00-7 | |
Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-methyl-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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